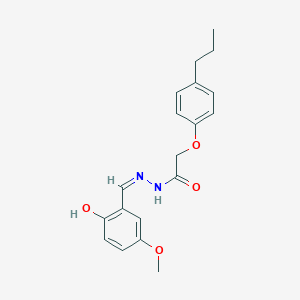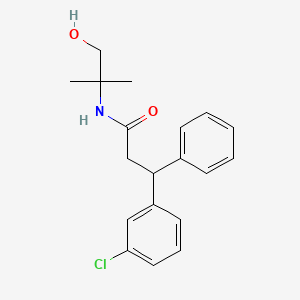
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide, also known as HMPA, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. HMPA is a hydrazide derivative that has been synthesized through various methods, and has been found to exhibit promising biological activity.
Wirkmechanismus
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal models, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to reduce tumor growth and inflammation, as well as improve markers of liver and kidney function. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may exhibit different effects in different cell types, and its mechanism of action is not fully understood. Additionally, the optimal dosage and treatment duration of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may vary depending on the specific application.
Zukünftige Richtungen
There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide. One area of interest is the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide derivatives with improved potency and selectivity for specific cancer cell types. Additionally, the potential use of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in combination with other anti-cancer agents is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide and its potential use in other areas of research, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(4-propylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by hydrazide formation. The yield and purity of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can be improved through optimization of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-14-5-7-16(8-6-14)25-13-19(23)21-20-12-15-11-17(24-2)9-10-18(15)22/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZQLWFBIXLIX-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)

![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![1-(2-methoxyethyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059075.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)
![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)